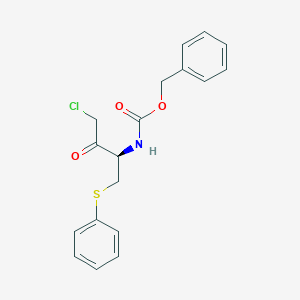
Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate, commonly known as O-TFPH, is an organic compound belonging to the family of carboxylic acids. It is a versatile molecule, used in various scientific research applications, including biochemistry, physiology, and pharmacology. O-TFPH is an ideal compound for laboratory experiments due to its relatively low toxicity, stability, and solubility in a variety of solvents.
Scientific Research Applications
Ethylene Oxide Research Applications
- Macromolecular Adducts of Ethylene Oxide : Investigated the formation and persistence of 7-(2-hydroxyethyl)guanine in rats exposed to ethylene oxide, providing data for designing studies on molecular dosimetry of adducts (Walker et al., 1990) Mutation Research.
Ethyl Tertiary-Butyl Ether (ETBE) Toxicological Review
- Toxicological Review of ETBE : Explored the use of ETBE in gasoline, its environmental fate, metabolism, and toxicological profile, highlighting its relatively low acute toxicity and potential environmental impact (Mcgregor, 2007) Critical Reviews in Toxicology.
Microbial Degradation of Ethers
- Degradation of Methyl Tert-Butyl Ether and Tert-Butyl Alcohol : Reviewed the biodegradability of fuel oxygenates like MTBE and TBA under various redox conditions, emphasizing the importance of site-specific conditions on their degradation rates (Schmidt et al., 2004) Journal of Contaminant Hydrology.
Properties
IUPAC Name |
ethyl 7-oxo-7-[3-(trifluoromethyl)phenyl]heptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3O3/c1-2-22-15(21)10-5-3-4-9-14(20)12-7-6-8-13(11-12)16(17,18)19/h6-8,11H,2-5,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICAXFIYDCACCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645735 |
Source


|
| Record name | Ethyl 7-oxo-7-[3-(trifluoromethyl)phenyl]heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122115-59-7 |
Source


|
| Record name | Ethyl 7-oxo-7-[3-(trifluoromethyl)phenyl]heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2S,3R,4R)-1,3,4,5-tetrahydroxypentan-2-yl]oxyoxan-3-yl] dihydrogen phosphate](/img/structure/B55102.png)
![4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline](/img/structure/B55105.png)

![Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-](/img/structure/B55108.png)









